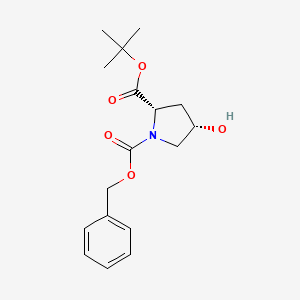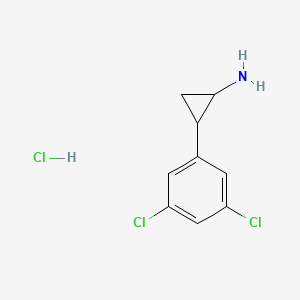
trans-2-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride: is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a cyclopropane ring substituted with a 3,5-dichlorophenyl group and an amine group, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group and subsequent formation of the hydrochloride salt. One common method involves the reaction of 3,5-dichlorophenylacetonitrile with a cyclopropanating agent, such as diazomethane, under controlled conditions to form the cyclopropane ring. The resulting intermediate is then subjected to reductive amination using a suitable amine source, followed by treatment with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the cyclopropane ring or the amine group, resulting in the formation of reduced analogs.
Substitution: The dichlorophenyl group can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives with altered ring structures.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features allow it to interact with specific biological targets, making it useful for probing biochemical pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of trans-2-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- trans-2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride
- trans-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride
Comparison: Compared to similar compounds, trans-2-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of two chlorine atoms on the phenyl ring. This structural feature can influence its reactivity, binding affinity, and overall biological activity. The dichlorophenyl group may enhance its interactions with specific targets, making it distinct from other analogs with different substituents.
Properties
Molecular Formula |
C9H10Cl3N |
|---|---|
Molecular Weight |
238.5 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-6-1-5(2-7(11)3-6)8-4-9(8)12;/h1-3,8-9H,4,12H2;1H |
InChI Key |
KBNZYWIMKGSXFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC(=CC(=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


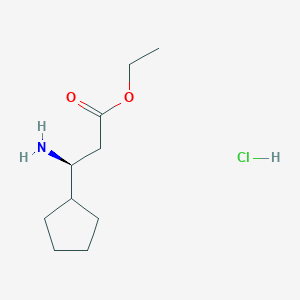

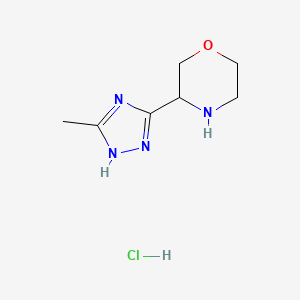
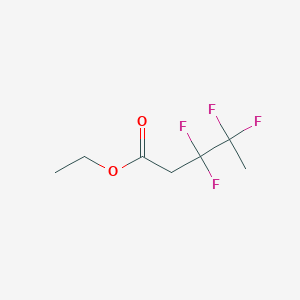
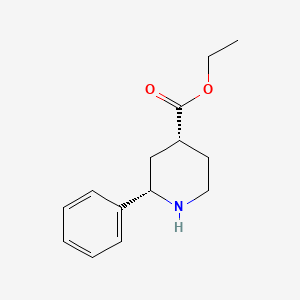
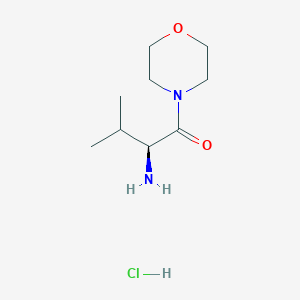
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13503955.png)
![Methyl 4-[(2-phenylethyl)amino]butanoate](/img/structure/B13503959.png)
![4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride](/img/structure/B13503962.png)
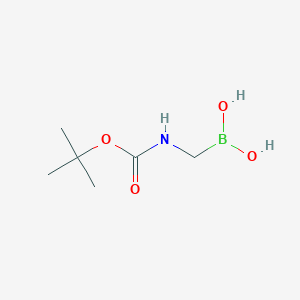
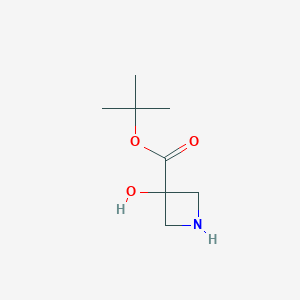
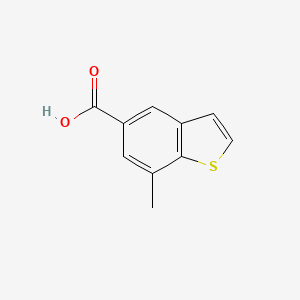
![Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B13504009.png)
